molecular formula C16H10F3NO3 B2831612 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one CAS No. 339023-39-1

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one

Cat. No.: B2831612
CAS No.: 339023-39-1
M. Wt: 321.255
InChI Key: HWZVAGRGLOKRIB-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzofuran Chemistry

Benzofuran derivatives have been a cornerstone of organic synthesis since the late 19th century, with early methods relying on cyclization of phenolic precursors. The development of catalytic strategies in the 21st century revolutionized benzofuran synthesis, enabling access to highly substituted variants. For instance, rhodium-catalyzed C–H activation has allowed the construction of benzofuran cores through migratory insertion and β-oxygen elimination pathways, as demonstrated in the synthesis of substituted benzofurans from benzamides and vinylene carbonate. Similarly, gold- and silver-mediated cyclizations have facilitated the assembly of benzofuran scaffolds from alkynyl esters and quinols, leveraging sigmatropic rearrangements and aromatization steps. Base-catalyzed approaches, such as Dieckmann-like aldol condensations, further expanded the synthetic toolkit, achieving high yields (81–97%) under mild conditions. These advancements laid the groundwork for synthesizing complex derivatives like this compound, which requires precise control over substituent placement.

Significance of Trifluoromethoxy-Containing Heterocycles in Chemical Sciences

The trifluoromethoxy group (–OCF₃) is prized for its ability to modulate the electronic and steric properties of heterocycles. Compared to non-fluorinated analogs, trifluoromethoxy-substituted compounds exhibit enhanced metabolic stability, lipophilicity, and membrane permeability. These attributes are critical in pharmaceutical design, as evidenced by the improved pharmacokinetic profiles of N-trifluoromethyl azoles relative to their methyl counterparts. In agrochemicals, the group’s electron-withdrawing nature enhances binding affinity to target enzymes. The incorporation of –OCF₃ into benzofuran-1(3H)-one derivatives, as seen in the subject compound, introduces a unique electronic environment that may influence reactivity and biological activity. For example, the trifluoromethoxy group’s strong inductive effects could stabilize intermediate species during synthesis or alter the compound’s interaction with biological targets.

Position within the Benzofuran-1(3H)-one Research Landscape

Benzofuran-1(3H)-one derivatives, such as 3-hydroxyisobenzofuran-1(3H)-one, have been studied for their roles as biosynthetic intermediates and bioactive molecules. The subject compound extends this chemistry by incorporating a 4-(trifluoromethoxy)anilino methylene substituent at the 3-position. This structural hybrid merges the electrophilic lactone ring of benzofuran-1(3H)-one with the steric bulk and electronic effects of the trifluoromethoxy-aniline group. Such hybrids are rare in the literature, with most reported analogs focusing on simpler alkyl or aryl substituents. The compound’s γ-lactone core (ring B) and substituted benzene ring (ring A) create a rigid framework that may favor planar conformations, potentially enhancing π-π stacking interactions in molecular recognition processes. Its synthesis likely involves condensation between a functionalized benzofuran-1(3H)-one precursor and a 4-(trifluoromethoxy)aniline derivative, though specific protocols remain underexplored in public datasets.

Current Research Gaps and Theoretical Challenges

Despite progress in benzofuran and trifluoromethoxy chemistry, several gaps hinder the study of this compound:

  • Synthetic Methodology : Existing routes to benzofuran-1(3H)-ones, such as rhodium- or gold-catalyzed cyclizations, have not been adapted to accommodate trifluoromethoxy-aniline substituents. The steric demands of the –OCF₃ group may necessitate tailored catalysts or modified reaction conditions.
  • Electronic Effects : The interplay between the electron-deficient trifluoromethoxy group and the electron-rich benzofuran-1(3H)-one core remains uncharacterized. Computational studies could elucidate how these opposing electronic influences affect reactivity and stability.
  • Biological Relevance : While phthalides (structurally related benzofuran-1(3H)-ones) show cardio-cerebrovascular and neuroprotective activities, the pharmacological potential of trifluoromethoxy hybrids is unexplored. Screening efforts are needed to identify target interactions.
  • Scalability : Current syntheses of trifluoromethoxy-containing building blocks, such as 4-(trifluoromethoxy)aniline, often require costly reagents or multistep sequences, complicating large-scale production.

Addressing these challenges will require interdisciplinary collaboration, leveraging advances in organofluorine chemistry, catalysis, and computational modeling. The compound’s unique architecture positions it as a testbed for developing new synthetic strategies and probing the bioactivity of fluorinated heterocycles.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3/c17-16(18,19)23-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)22-14/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQIQMOZGYKVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethoxy)aniline and 2-benzofuran-1(3H)-one as the primary reactants.

    Condensation Reaction: These reactants undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in a solvent like ethanol or methanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The trifluoromethoxy group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its anticancer properties . Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines, possibly through the inhibition of specific kinases like BRAF, which are crucial in cancer signaling pathways. Molecular docking studies have shown strong binding affinities to target proteins, suggesting its potential as a lead compound in anticancer drug development.

  • Anticancer Activity : Studies have demonstrated that 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one can inhibit tumor growth by targeting pathways involved in cancer cell proliferation. Its ability to interact with molecular targets allows for modulation of biological processes related to cancer progression.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Similar compounds have been noted for their ability to interact with biological targets involved in inflammation.

Chemical Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-(trifluoromethoxy)aniline and 2-benzofuran-1(3H)-one.
  • Reaction Conditions : A condensation reaction facilitated by a catalyst such as p-toluenesulfonic acid under reflux conditions in solvents like ethanol or methanol. Purification methods include recrystallization or column chromatography to achieve high purity.

Case Studies and Research Findings

Several studies highlight the compound's potential in therapeutic applications:

  • In vitro studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional ther

Mechanism of Action

The mechanism by which 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

  • Compound A: 3-{[4-(Trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one () Key Difference: The trifluoromethyl (-CF₃) group replaces -OCF₃. Impact:
  • Lipophilicity : -CF₃ increases logP compared to -OCF₃, affecting membrane permeability .
    • Applications : Similar to the target compound, -CF₃ analogs are often explored in pesticidal and pharmaceutical contexts .

Complex Substituents: Pyridinyloxy Derivatives

  • Compound B: (3Z)-3-{[(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one () Key Feature: Incorporates a pyridinyloxy group with chloro and trifluoromethyl substituents. Impact:
  • Steric Hindrance : The bulky pyridine ring may reduce binding affinity to target enzymes.
  • Bioactivity : Such substituents are common in agrochemicals for enhanced pest resistance .
    • Physical Properties : Predicted pKa = -1.39 (high acidity), boiling point = 507.9°C .

Core Modifications: Anilino-Phenyl/Methyl Derivatives

  • Compound C: 3-Anilino-3-phenyl-2-benzofuran-1(3H)-one () Key Difference: A phenyl group replaces the methylene-linked anilino moiety. Impact:
  • Synthetic Routes : Prepared via annelation or zinc dust reduction methods (e.g., ).
    • Applications : Similar derivatives are studied for antibacterial and antifungal activities .

Methoxy and Prenyloxy Substituents

  • Compound D: (2Z)-2-[(3-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one () Key Features: Methoxy (-OCH₃) and prenyloxy (-O-C₅H₇) groups. Impact:
  • Solubility : -OCH₃ enhances water solubility compared to -OCF₃.
  • Metabolism : Prenyloxy groups may undergo oxidative metabolism, shortening half-life .

Physical and Chemical Properties Comparison

Property Target Compound Compound A (CF₃) Compound B (Pyridinyloxy) Compound C (Phenyl)
Molecular Weight ~380 (estimated) ~363 432.78 295.34
Key Substituent -OCF₃ -CF₃ -Cl, -CF₃, pyridine -Ph
Predicted logP ~3.5 (moderate lipophilicity) ~4.0 3.8 ~2.8
Bioactivity Focus Pesticidal/antibacterial Agrochemicals Agrochemicals Antibacterial

Biological Activity

3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one, a compound with the molecular formula C₁₆H₁₀F₃NO₃ and a molecular weight of 321.25 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzofuran Core : The benzofuran moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethoxy Aniline : The aniline derivative is synthesized separately and then reacted with the benzofuran core to form the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown efficacy against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23.

  • IC50 Values : In vitro studies demonstrate that the compound's IC50 values range from approximately 1.48 µM to 47.02 µM against A549 and NCI-H23 cell lines, indicating potent antiproliferative activity comparable to established chemotherapeutic agents like staurosporine .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : It is suggested that the compound inhibits specific kinases, including BRAF, which play crucial roles in cancer signaling pathways .
  • Molecular Docking Studies : These studies indicate strong binding affinities to target proteins, supporting its potential as a lead compound in drug development .

Study 1: Antiproliferative Activity

In a study evaluating various benzofuran derivatives, this compound was highlighted for its superior activity against A549 cells with an IC50 of 1.48 µM. The study compared this compound with others in its class, demonstrating its potential for further development in anticancer therapies .

CompoundCell LineIC50 (µM)
This compoundA5491.48
StaurosporineA5491.52
Other BenzofuransA549Varied (up to 47.02)

Study 2: Apoptosis Induction

Further investigations into the apoptotic effects revealed that treatment with this compound led to significant apoptosis in cancer cells, as assessed by flow cytometry using Annexin V/PI staining. For instance, it was observed that treatment resulted in approximately 42% apoptosis in A549 cells compared to only 1.37% in control groups .

Q & A

Q. What are the recommended synthetic routes for preparing 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between 2-benzofuran-1(3H)-one derivatives and 4-(trifluoromethoxy)aniline. A base catalyst like NaH in THF (as used for structurally similar benzofuranones) facilitates the formation of the methylene bridge. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to avoid side products such as dimerization or over-alkylation. For analogs, anhydrous conditions and inert atmospheres are critical to prevent hydrolysis of sensitive trifluoromethoxy groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the trifluoromethoxy group (δ ~120–125 ppm for 19^{19}F coupling) and the methylene-anilino moiety.
  • IR : Stretching vibrations at ~1700–1750 cm1^{-1} (C=O of benzofuranone) and ~1250 cm1^{-1} (C-O-C of trifluoromethoxy) are diagnostic.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak). Cross-referencing with analogs in crystallographic databases (e.g., CCDC) ensures structural consistency .

Q. How can solubility challenges be addressed during experimental work?

  • Methodological Answer : Due to the hydrophobic trifluoromethoxy group, polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution. Co-solvent systems (e.g., THF/water mixtures) can enhance solubility for reactions. For crystallization, slow evaporation from dichloromethane/hexane mixtures often yields high-quality single crystals .

Q. What are common impurities encountered during synthesis?

  • Methodological Answer :
  • Unreacted starting materials : Monitor via TLC (Rf comparison).
  • Oxidation byproducts : Use of reducing agents (e.g., NaBH4_4) or inert atmospheres minimizes undesired oxidation of the methylene bridge.
  • Geometric isomers : The E/Z configuration of the methylene group can be resolved using NOE NMR experiments or X-ray crystallography .

Q. What strategies optimize crystallization for X-ray analysis?

  • Methodological Answer : Slow diffusion of a non-solvent (e.g., hexane) into a saturated DCM solution promotes crystal growth. For stubborn cases, seeding with microcrystals or using gradient temperature control (e.g., cooling from 40°C to 4°C over 24 hours) improves crystal quality. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : High-resolution (<1.0 Å) data collected using synchrotron radiation clarifies bond lengths and angles, particularly for the trifluoromethoxy group and methylene bridge. SHELXL refinement with anisotropic displacement parameters for non-H atoms improves accuracy. For disordered regions, PART instructions in SHELXL model alternative conformers .

Q. What computational methods validate the electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. Time-dependent DFT models UV-Vis spectra, comparing computed vs. experimental λmax_{\text{max}}. Molecular docking studies (e.g., AutoDock Vina) assess potential biological interactions .

Q. How do conflicting spectral and crystallographic data arise, and how are they resolved?

  • Methodological Answer : Discrepancies between NMR (solution state) and crystallography (solid state) often stem from conformational flexibility. For example, the methylene group may adopt different geometries in solution. Hybrid approaches—such as variable-temperature NMR and molecular dynamics simulations—reconcile these differences by probing energy barriers between conformers .

Q. What role does this compound play in advanced material science applications?

  • Methodological Answer : The trifluoromethoxy group enhances thermal stability and hydrophobicity, making the compound a candidate for fluorinated polymers or coatings. Its π-conjugated benzofuran core enables use in organic semiconductors. Studies on copolymerization with thiophene derivatives (via Suzuki coupling) demonstrate tunable electronic properties .

Q. How are mechanistic pathways elucidated for its formation or degradation?

  • Methodological Answer :
    Isotopic labeling (e.g., 18^{18}O in the benzofuranone carbonyl) tracks reaction intermediates via MS. In situ IR monitors real-time bond formation. For degradation studies, accelerated stability testing under varying pH and temperature identifies hydrolysis-sensitive sites (e.g., the methylene-anilino bond), guiding formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.